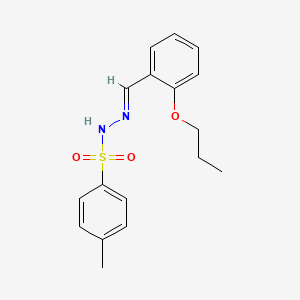

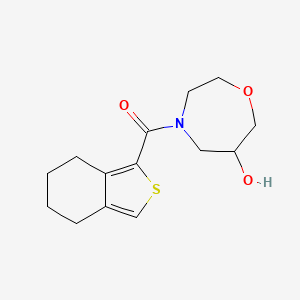

![molecular formula C23H29N3O2 B5551364 2-环丙基-9-[(3-甲基-5-异恶唑基)甲基]-4-苯基-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5551364.png)

2-环丙基-9-[(3-甲基-5-异恶唑基)甲基]-4-苯基-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the one , typically involves strategic steps like Michael addition, stereoselective synthesis, and cyclization reactions. For instance, the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor has been described as a key step in divergent synthesis methods for such compounds, allowing for the introduction of various substituents into the spirocyclic framework (Yang et al., 2008). Similarly, stereocontrolled synthesis methods have been developed to achieve desired configurations within the spirocyclic structure, highlighting the complexity and precision required in synthesizing these compounds (Ibuka et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, where two cyclic units are joined at a single atom. The structure often features a chair conformation for cyclohexanone units within the spirocycles, with intermolecular hydrogen bonding and π-π stacking interactions playing significant roles in crystal packing and stability. Single-crystal X-ray studies have been pivotal in elucidating these structural details (Islam et al., 2017).

Chemical Reactions and Properties

Spirocyclic compounds like the one undergo various chemical reactions, leveraging their unique spirocyclic structure. Reactions involving nucleophilic addition, cyclization, and functional group transformations are common. For example, the intramolecular spirocyclization of pyridine substrates has been shown as an efficient approach to construct diazaspiro[5.5]undecane derivatives, demonstrating the reactivity and versatility of these compounds (Parameswarappa & Pigge, 2011).

科学研究应用

立体化学控制合成

已经通过立体化学控制过程探索了螺环醚和内酯的合成,包括类似化合物。这些方法允许对螺环化合物的立体化学进行精确控制,这对于它们在药物化学和材料科学中的潜在应用至关重要。例如,Chibale 等人。(1993) 详细介绍了由环烷酮合成的螺环化合物,强调了立体化学控制在合成中等大小碳环中的重要性 Chibale, Hartley, Jenkins, Simons, Warren, & Richards, 1993.

杂环合成中的催化

Aggarwal、Vij 和 Khurana (2014) 展示了一种高效、无催化剂的含氮螺杂环合成,通过双迈克尔加成反应。该合成途径突出了此类化合物在新型杂环结构开发中的作用,在药物发现和开发中可能有用 Aggarwal, Vij, & Khurana, 2014.

在趋化因子介导疾病中的应用

该化学类中的化合物已被确认为 CCR8 拮抗剂,表明它们在治疗趋化因子介导的疾病中很有用。具体来说,它们已被提议用于治疗哮喘、慢性阻塞性肺病和鼻炎等呼吸系统疾病,突出了它们的潜在治疗价值 Norman, 2007.

二氮杂螺化合物的合成方法

二氮杂螺和三氮杂螺化合物的合成方法开发一直是研究的重点,旨在简化合成并使这些化合物的应用多样化。例如,Parameswarappa 和 Pigge (2011) 描述了一种构建 3,9-二氮杂螺[5.5]十一烷衍生物的直接方法,展示了这些化合物在合成有机化学中的多功能性 Parameswarappa & Pigge, 2011.

属性

IUPAC Name |

2-cyclopropyl-9-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-17-13-20(28-24-17)15-25-11-9-23(10-12-25)14-21(18-5-3-2-4-6-18)22(27)26(16-23)19-7-8-19/h2-6,13,19,21H,7-12,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVURYAMYJDYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CCC3(CC2)CC(C(=O)N(C3)C4CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

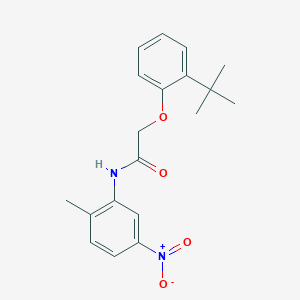

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)

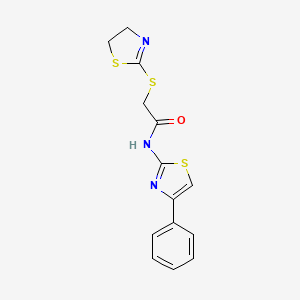

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

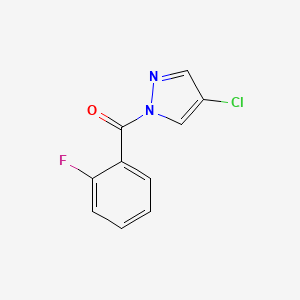

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)